![molecular formula C9H8BrClN2 B14222309 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The chloroethyl group is introduced via nucleophilic substitution reactions, often using 2-chloroethylamine or similar reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- typically involves multi-step processes. One common method includes the initial formation of the pyrrolopyridine core, followed by the introduction of bromine and chlorine substituents. The synthesis can be summarized as follows:
-
Formation of the Pyrrolopyridine Core:
- Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
- Common reagents include palladium catalysts and bases such as potassium carbonate.
化学反应分析
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- undergoes various chemical reactions, including:
-
Substitution Reactions:
- The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction:
- The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
-
Coupling Reactions:
- Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various aryl or alkyl groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine).
Oxidation: Potassium permanganate, hydrogen peroxide, solvents (water, acetic acid).
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, THF).
Coupling: Palladium catalysts, bases (potassium carbonate), solvents (toluene, DMF).
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms with altered electronic properties.
- Coupled products with extended conjugation or different substituents.
科学研究应用
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- has several scientific research applications:
-
Medicinal Chemistry:
- As a scaffold for designing kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer .
- Potential use in developing anti-inflammatory and antimicrobial agents.
-
Biological Studies:
- Investigating its effects on cell proliferation, apoptosis, and migration in cancer cell lines .
- Studying its interaction with various biological targets and pathways.
-
Chemical Biology:
- Used as a probe to study enzyme mechanisms and protein-ligand interactions.
- Development of fluorescent or radiolabeled derivatives for imaging studies.
-
Industrial Applications:
- Intermediate in the synthesis of more complex organic molecules.
- Potential use in materials science for developing novel polymers or electronic materials.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- primarily involves its interaction with specific molecular targets:
-
Kinase Inhibition:
- The compound binds to the ATP-binding site of kinases, particularly FGFRs, inhibiting their activity and downstream signaling pathways .
- This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
-
Pathways Involved:
- FGFR signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways .
- Modulation of these pathways affects various cellular processes such as growth, differentiation, and survival.
相似化合物的比较
- 1H-Pyrrolo[2,3-b]pyridine derivatives with different substituents (e.g., 5-bromo-1-(2-hydroxyethyl)-).
- 7-Azaindole derivatives with similar core structures but different functional groups .
Uniqueness:
- The presence of both bromine and chlorine atoms provides unique reactivity and potential for diverse chemical modifications.
- Its specific activity against FGFRs makes it a valuable scaffold for developing targeted cancer therapies .
属性
分子式 |
C9H8BrClN2 |
|---|---|
分子量 |
259.53 g/mol |
IUPAC 名称 |
5-bromo-1-(2-chloroethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,2,4H2 |
InChI 键 |
RHFJAWOQQDTUKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C2=NC=C(C=C21)Br)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


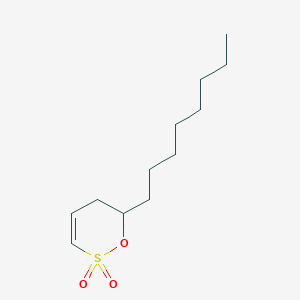
![Acetic acid;4-[3,5-bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-ol](/img/structure/B14222233.png)
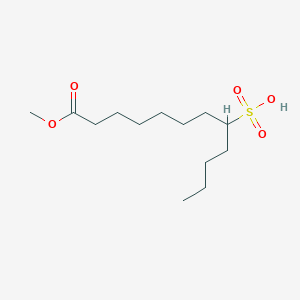
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene](/img/structure/B14222239.png)
![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)
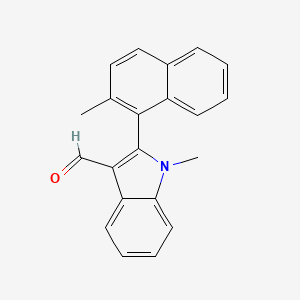
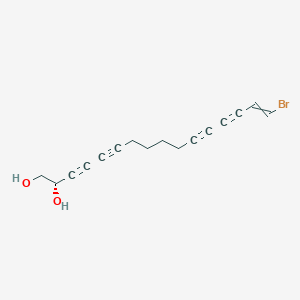
![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
![Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester](/img/structure/B14222267.png)
![3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B14222280.png)
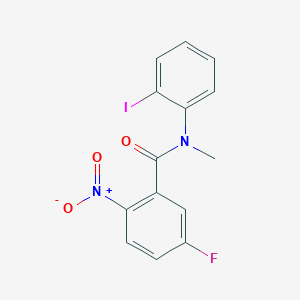
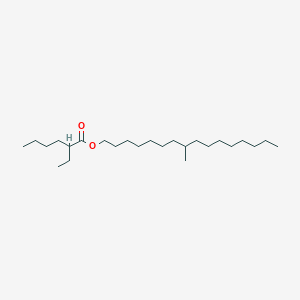
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
